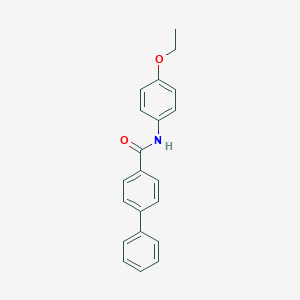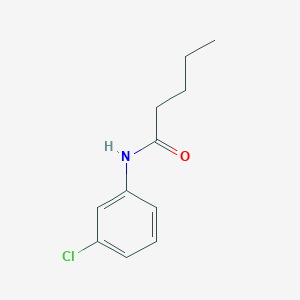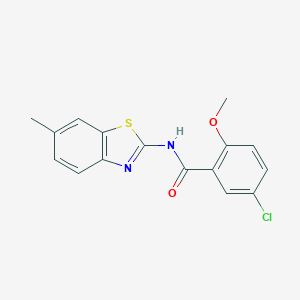![molecular formula C18H14FN3O3 B291981 11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B291981.png)
11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a fluorophenyl group, a pyrido-furo-diazepine core, and multiple functional groups that contribute to its reactivity and versatility in chemical synthesis.
準備方法
The synthesis of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:
Formation of the pyrido-furo-diazepine core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted pyridines and furans.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Functional group modifications:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
科学的研究の応用
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the discovery of new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound’s unique structural features make it a valuable intermediate in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, which can result in inhibition or activation of biological pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
類似化合物との比較
4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’:4,5]furo[3,2-e][1,4]diazepine-2,5-dione can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’4,5]furo[3,2-e][1,4]diazepine-2,5-dione: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
4-(4-bromophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’4,5]furo[3,2-e][1,4]diazepine-2,5-dione: The presence of a bromophenyl group introduces different steric and electronic effects compared to the fluorophenyl derivative.
4-(4-methylphenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3’,2’4,5]furo[3,2-e][1,4]diazepine-2,5-dione: The methylphenyl group can influence the compound’s properties and interactions with molecular targets.
特性
分子式 |
C18H14FN3O3 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC名 |
11-(4-fluorophenyl)-3,5-dimethyl-8-oxa-6,11,14-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraene-10,13-dione |
InChI |
InChI=1S/C18H14FN3O3/c1-9-7-10(2)20-17-14(9)15-16(25-17)18(24)22(8-13(23)21-15)12-5-3-11(19)4-6-12/h3-7H,8H2,1-2H3,(H,21,23) |
InChIキー |
ZNWSGTFVHGLJAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
正規SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=O)N(CC(=O)N3)C4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















